molecular formula C15H11N3 B182053 6-Methyl-6H-indolo[2,3-b]quinoxaline CAS No. 65880-39-9

6-Methyl-6H-indolo[2,3-b]quinoxaline

カタログ番号: B182053
CAS番号: 65880-39-9
分子量: 233.27 g/mol
InChIキー: KFWQNOOZKPPNNW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Methyl-6H-indolo[2,3-b]quinoxaline is a useful research compound. Its molecular formula is C15H11N3 and its molecular weight is 233.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 111721. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

6-Methyl-6H-indolo[2,3-b]quinoxaline is a compound belonging to the indoloquinoxaline family, which has garnered attention for its potential biological activities, particularly in cancer research. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a methyl group at the 6-position of the indole structure. Its molecular formula is C11H8N2, and it exhibits properties typical of DNA-intercalating agents.

The primary mechanism through which this compound exerts its biological effects is DNA intercalation . This process involves the insertion of the compound between DNA base pairs, leading to structural distortions that disrupt normal DNA replication and transcription processes. Such disruptions can trigger cell cycle arrest and apoptosis , particularly in rapidly dividing cancer cells .

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. In vitro studies have demonstrated its effectiveness against various human tumor cell lines. The following table summarizes key findings from recent studies:

CompoundCell Line TestedIC50 (µM)Comparison DrugComparison Drug IC50 (µM)
This compoundMolt 4/C8 T-lymphocytes23Melphalan3.2
This compoundCEM T-lymphocytes38Melphalan2.5
9-Bromo derivativeL1210 leukemia cells7.2Melphalan2.1

These results indicate that while this compound shows promising activity, it may not be as potent as established chemotherapeutic agents like melphalan in certain contexts. However, it still represents a valuable lead compound for further development .

Cytotoxicity Studies

In cytotoxicity assays involving a panel of approximately 60 human tumor cell lines, various derivatives of indolo[2,3-b]quinoxaline were assessed for their ability to inhibit cell growth. Notably, compounds with substitutions at specific positions showed enhanced cytostatic activity compared to others within the same class. The sulforhodamine B (SRB) assay was utilized to evaluate cell viability post-treatment .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability due to its high solubility in organic solvents (greater than 27 M in acetonitrile). This characteristic may facilitate its absorption and distribution within biological systems, enhancing its therapeutic potential against cancer cells.

Case Studies

Several studies have highlighted the anticancer efficacy of this compound:

  • Study on T-Lymphocyte Cell Lines : A study evaluated the effects of various indoloquinoxaline derivatives on human T-lymphocyte cell lines (Molt 4/C8 and CEM). The results indicated that these compounds could significantly inhibit cell proliferation at micromolar concentrations.
  • In Vivo Studies : Preliminary in vivo studies have shown that certain derivatives can reduce tumor growth in animal models, suggesting potential for therapeutic applications beyond in vitro efficacy.

特性

CAS番号

65880-39-9

分子式

C15H11N3

分子量

233.27 g/mol

IUPAC名

6-methylindolo[3,2-b]quinoxaline

InChI

InChI=1S/C15H11N3/c1-18-13-9-5-2-6-10(13)14-15(18)17-12-8-4-3-7-11(12)16-14/h2-9H,1H3

InChIキー

KFWQNOOZKPPNNW-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31

正規SMILES

CN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31

Key on ui other cas no.

65880-39-9

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。